An In-depth Technical Guide on the Chemical Properties and Stability of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine
An In-depth Technical Guide on the Chemical Properties and Stability of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral amine featuring a thiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs—a primary amine, a chiral center, a flexible ethyl-phenyl chain, and an aromatic thiazole ring—confer a unique combination of physicochemical properties that are critical for its application as a synthetic building block or a potential pharmacophore. This guide provides a comprehensive analysis of the compound's chemical properties, stability profile, and key analytical methodologies. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and formulation.
Introduction
The thiazole ring is a prominent feature in numerous FDA-approved drugs and biologically active molecules, prized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] (S)-2-phenyl-1-(thiazol-2-yl)ethanamine serves as a valuable chiral intermediate, incorporating this privileged heterocycle. Understanding its intrinsic chemical properties and stability is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This document outlines its key physicochemical characteristics and presents a systematic approach to evaluating its stability under various stress conditions, thereby predicting potential degradation pathways and informing storage and formulation strategies.
Physicochemical and Spectroscopic Profile
The inherent properties of a molecule dictate its behavior in both chemical reactions and biological systems. The key physicochemical parameters for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine are summarized below.
Core Physicochemical Properties
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₁₂N₂S | [4][5] |
| Molecular Weight | 204.3 g/mol | [4][5] |
| CAS Number | 130199-65-4 | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| pKa (Conjugate Acid) | ~2.5 (Estimated for thiazole ring) | [6][7] |
| ~9-10 (Estimated for primary amine) | ||
| Flash Point | 152.8 ± 25.9 °C | [4] |
Note: pKa values are estimated based on the typical values for the thiazole nucleus and primary amines. The basicity of the primary amine is significantly greater than that of the thiazole nitrogen.
Spectroscopic Characterization
Definitive identification of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine relies on standard spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl and thiazole rings, as well as signals for the methylene (-CH₂) and methine (-CH) protons of the ethylamine chain. The amine (-NH₂) protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the thiazole ring (typically in the δ 100-165 ppm range), the phenyl ring, and the aliphatic ethylamine side chain.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 205.3.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1570-1610 cm⁻¹), and aromatic C-H stretching.
Chemical Stability and Degradation Profile
Assessing the chemical stability of a compound is a critical step in drug development. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for identifying likely degradation products and elucidating degradation pathways.[8][9]
Forced Degradation Experimental Workflow
A systematic approach to forced degradation is necessary to evaluate the intrinsic stability of the molecule. This workflow ensures that all likely degradation routes are explored.
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated. The primary amine is susceptible to oxidation, while the thiazole ring can undergo photo-oxygenation or hydrolysis under harsh conditions.
-
Oxidative Degradation: The primary amine is a key site for oxidation. Reaction with oxidative agents (e.g., peroxides, atmospheric oxygen catalyzed by metal ions) can lead to the formation of an imine, which may subsequently hydrolyze to an aldehyde or ketone.[9][10][11][12] Tertiary amines and pyridines can also form N-oxides.[12][13]
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation. One reported mechanism involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[14][15] This pathway is guided by ICH Q1B guidelines for photostability testing.[16][17][18][19][20]
-
Hydrolytic Degradation: While the thiazole ring is generally stable, extreme pH and heat could potentially lead to hydrolytic cleavage. However, oxidation is often a more significant pathway for amine-containing compounds compared to hydrolysis.[9]
Caption: Potential degradation pathways.
Analytical Methodologies: Stability-Indicating HPLC Protocol
A robust, stability-indicating analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.
Objective: To quantify the parent compound and detect degradation products formed during stability studies.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex, Waters; 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm and 283 nm, or DAD scan from 200-400 nm.[8][21]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
Samples from forced degradation studies should be neutralized (if necessary) and diluted to the same final concentration.
-
-
System Suitability:
-
Before analysis, perform at least five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
Tailing factor: 0.8 - 1.5.
-
Theoretical plates: ≥ 2000.
-
-
-
Validation:
-
This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method. Specificity is proven by demonstrating that degradation products do not co-elute with the main peak.
-
Storage and Handling Recommendations
Based on the potential stability liabilities, the following precautions are recommended:
-
Storage: The compound should be stored in well-sealed containers, protected from light, at refrigerated temperatures (e.g., 4°C) to minimize thermal and photo-degradation.[4]
-
Handling: Avoid exposure to strong oxidizing agents. When used in solution, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation, especially if the formulation contains excipients known to generate peroxides (e.g., polyethylene glycols).[10]
Conclusion
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a molecule with distinct chemical features that govern its stability. The primary amine represents the most probable site for oxidative degradation, while the aryl-substituted thiazole ring presents a potential liability for photodegradation. Understanding these pathways is crucial for developing robust analytical methods, designing stable formulations, and defining appropriate storage conditions. The protocols and insights provided in this guide serve as a foundational resource for scientists working with this and structurally related compounds, ensuring data quality and accelerating the drug development process.
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